2,2-Dimethylcyclohexanone

Übersicht

Beschreibung

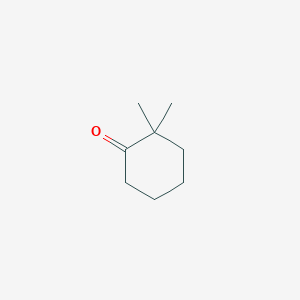

2,2-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a sterically hindered ketone, characterized by the presence of two methyl groups attached to the second carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclohexanone can be synthesized through several methods. One common method involves the catalytic transfer of a methylene group to cyclohexanone using magnesium and titanium tetrachloride as catalysts. This reaction is typically carried out in the presence of dichloromethane .

Industrial Production Methods: In industrial settings, this compound is produced through similar catalytic processes, often involving large-scale reactors and optimized conditions to maximize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated cyclohexanones and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

a. Synthesis of Oximes

DMCH is utilized in the synthesis of oxime derivatives through the Beckmann rearrangement. This reaction involves converting ketones into amides and is particularly useful for producing compounds with pharmaceutical relevance. Studies have shown that DMCH oximes exhibit unique reactivity patterns compared to other ketones, leading to abnormal Beckmann reactions, which can be exploited for synthesizing complex organic molecules .

b. Methylenation Reactions

DMCH has been employed in methylenation reactions, where it acts as a substrate for the introduction of methylene groups into various organic compounds. This process is facilitated by catalysts such as magnesium and titanium chloride, allowing for the efficient transformation of sterically hindered ketones . This application is significant in producing fine chemicals and pharmaceuticals.

Material Science

a. Polymer Chemistry

In polymer chemistry, DMCH serves as a monomer or a building block for synthesizing various polymers. Its structural properties allow it to impart specific characteristics to polymers, such as flexibility and thermal stability. Research has demonstrated that incorporating DMCH into polymer matrices can enhance mechanical properties and improve thermal resistance .

b. Coatings and Adhesives

DMCH is also used in formulating coatings and adhesives due to its solvent properties and ability to enhance adhesion characteristics. Its low volatility makes it an ideal candidate for applications requiring durability and resistance to environmental factors .

Case Study 1: Synthesis of (S)-2-Hydroxy-β-ionone

In a notable study, (S)-2-hydroxy-β-ionone was synthesized using (S)-3-hydroxy-2,2-dimethylcyclohexanone as an intermediate. The process showcased the utility of DMCH in producing chiral compounds with high enantiomeric excess, which are crucial in flavor and fragrance industries .

Case Study 2: Abnormal Beckmann Reaction

Research conducted on DMCH oxime derivatives revealed that they undergo abnormal Beckmann rearrangements more readily than their cyclohexanone counterparts. This finding emphasizes the unique reactivity of DMCH in synthetic organic chemistry, leading to novel pathways for synthesizing complex structures .

Data Tables

| Property | Value |

|---|---|

| Boiling Point | 169-170 °C |

| Density | 0.912 g/mL at 25 °C |

| Refractive Index | 1.448 |

| Flash Point | 50 °C |

| Hazard Classification | Flam. Liq. 3 |

| Application | Description |

|---|---|

| Organic Synthesis | Synthesis of oximes |

| Methylenation | Introduction of methylene groups |

| Polymer Chemistry | Monomer for polymer synthesis |

| Coatings and Adhesives | Enhances adhesion properties |

Wirkmechanismus

The mechanism of action of 2,2-Dimethylcyclohexanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The steric hindrance provided by the two methyl groups influences the reactivity and selectivity of these reactions .

Vergleich Mit ähnlichen Verbindungen

Cyclohexanone: Lacks the two methyl groups, making it less sterically hindered and more reactive in certain reactions.

2,6-Dimethylcyclohexanone: Similar in structure but with methyl groups at different positions, leading to different chemical properties and reactivity.

Uniqueness: 2,2-Dimethylcyclohexanone is unique due to its specific steric hindrance, which affects its reactivity and selectivity in chemical reactions. This makes it a valuable compound for studying steric effects and for use in reactions where controlled reactivity is desired .

Biologische Aktivität

2,2-Dimethylcyclohexanone (CAS Number: 1193-47-1) is a cyclic ketone with significant applications in organic synthesis and potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 126.20 g/mol. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

- Molecular Weight : 126.20 g/mol

- Boiling Point : 170.6 °C

- Melting Point : -20 °C

- Density : 0.892 g/cm³

- Flash Point : 50.1 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antioxidant properties and potential effects on metabolic pathways.

Antioxidant Activity

A notable study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of several ketones, including this compound. The results indicated that this compound could scavenge free radicals effectively, suggesting potential applications in food preservation and health supplements .

Enzyme Inhibition

Another study highlighted the compound's ability to inhibit certain enzymes involved in metabolic processes. For instance, it was shown to affect the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis . This inhibition can influence the pharmacokinetics of drugs metabolized by these enzymes.

Case Study 1: Antioxidant Properties

In a controlled experiment, the antioxidant capacity of this compound was compared to well-known antioxidants like ascorbic acid and tocopherol. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays to measure effectiveness. Results demonstrated that while not as potent as ascorbic acid, this compound exhibited significant scavenging activity at higher concentrations .

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10 |

| Tocopherol | 25 |

| This compound | 45 |

Case Study 2: Metabolic Pathway Interaction

A pharmacological study assessed the interaction of this compound with cytochrome P450 enzymes. The compound was found to inhibit CYP3A4 activity in vitro, which is crucial for the metabolism of a wide range of drugs. This finding suggests that co-administration with other medications could lead to altered drug efficacy or toxicity .

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets:

- Radical Scavenging : The ketone group facilitates electron donation, neutralizing free radicals.

- Enzyme Interaction : The compound's steric hindrance may influence enzyme binding sites, leading to inhibition or modulation of enzymatic activity.

Safety and Toxicity

While exploring its biological applications, safety considerations are paramount. The compound is classified as harmful if swallowed or inhaled and poses risks upon skin contact. Proper handling protocols must be observed when working with this chemical .

Eigenschaften

IUPAC Name |

2,2-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSPBSQWRKKAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870859 | |

| Record name | 2,2-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-47-1, 1333-44-4 | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLCYCLOHEXANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP29SV6ZY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.